

Application Notes and Protocols: 2-Amino-5-iodonicotinonitrile as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinonitrile

Cat. No.: B596514

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Introduction

2-Amino-5-iodonicotinonitrile is a highly functionalized heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, comprising a pyridine ring substituted with an amino, a cyano, and an iodo group, render it a versatile precursor for the synthesis of a wide array of complex molecular architectures. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the amino and cyano functionalities, allows for the construction of fused heterocyclic systems. Furthermore, the iodine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of **2-amino-5-iodonicotinonitrile** as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

2-Amino-5-iodonicotinonitrile is a pivotal intermediate in the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of bicyclic heterocycles that form the core structure of numerous kinase inhibitors.^{[1][2][3]} Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including

cancer and inflammatory disorders.^{[2][3]} By serving as a scaffold, **2-amino-5-iodonicotinonitrile** enables the construction of molecules that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

One of the primary applications of this intermediate is in the synthesis of PIM-1 kinase inhibitors. The PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and are involved in the regulation of cell proliferation, survival, and apoptosis.^{[1][2]}

The general synthetic strategy involves two key transformations:

- **Cyclization:** The 2-amino and 3-cyano groups of the nicotinonitrile ring are utilized to construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.
- **Cross-Coupling:** The iodo group at the 5-position of the nicotinonitrile (which becomes the 7-position of the pyrido[2,3-d]pyrimidine) is exploited for derivatization, most commonly through Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl moieties.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-5-iodonicotinonitrile

Property	Value
Molecular Formula	C ₆ H ₄ IN ₃
Molecular Weight	245.02 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	195-200 °C
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol

Table 2: Representative Yields for the Synthesis of a PIM-1 Kinase Inhibitor Intermediate

Step	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Iodination	2-Aminonicotinonitrile	2-Amino-5-iodonicotinonitrile	I ₂ , HIO ₃ , H ₂ SO ₄ , H ₂ O, 80 °C	85
2	Cyclization	2-Amino-5-iodonicotinonitrile	7-Iodo-4-chloropyrido[2,3-d]pyrimidine	Formamide, POCl ₃ , 180 °C	70
3	Suzuki Coupling	7-Iodo-4-chloropyrido[2,3-d]pyrimidine	7-(4-Methoxyphenyl)-4-chloropyrido[2,3-d]pyrimidine	4-Methoxyphenylboronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃ , Dioxane/H ₂ O, 90 °C	92

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-iodonicotinonitrile

This protocol describes the direct iodination of 2-aminonicotinonitrile.

Materials:

- 2-Aminonicotinonitrile
- Iodine (I₂)
- Iodic acid (HIO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Deionized Water

- Sodium thiosulfate solution (10% w/v)
- Ammonium hydroxide solution (25% v/v)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Ice bath
- Buchner funnel and filter paper

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq).
- Carefully add a mixture of deionized water and concentrated sulfuric acid (4:1 v/v).
- To the stirred suspension, add iodic acid (0.4 eq) followed by iodine (0.9 eq).
- Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and then in an ice bath.
- Slowly neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.
- A precipitate will form. Stir the suspension for 30 minutes in the ice bath.
- Collect the solid by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold deionized water, followed by a small amount of 10% sodium thiosulfate solution to remove any unreacted iodine, and finally with more cold deionized water.

- Dry the solid under vacuum to afford **2-amino-5-iodonicotinonitrile** as an off-white to pale yellow powder.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

This protocol outlines the cyclization of **2-amino-5-iodonicotinonitrile** to form the core heterocyclic structure, followed by a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of 7-Iodo-4-chloropyrido[2,3-d]pyrimidine

Materials:

- **2-Amino-5-iodonicotinonitrile**
- Formamide
- Phosphorus oxychloride (POCl_3)
- Round-bottom flask with reflux condenser
- Heating mantle
- Ice bath
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, suspend **2-amino-5-iodonicotinonitrile** (1.0 eq) in formamide (5.0 eq).
- Heat the mixture to 180 °C and reflux for 2 hours.
- Cool the reaction mixture to room temperature.
- Carefully add phosphorus oxychloride (3.0 eq) dropwise while cooling in an ice bath.

- Heat the mixture to 110 °C and reflux for 2 hours.
- Cool the reaction to room temperature and pour it carefully onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-iodo-4-chloropyrido[2,3-d]pyrimidine.

Part B: Suzuki-Miyaura Coupling

Materials:

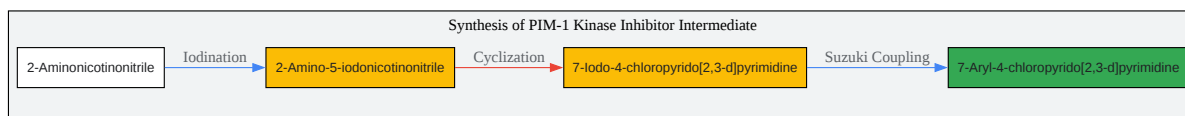
- 7-Iodo-4-chloropyrido[2,3-d]pyrimidine
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Deionized Water (degassed)
- Schlenk flask
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add 7-iodo-4-chloropyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
- Evacuate the flask and backfill with an inert gas. Repeat this process three times.
- Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

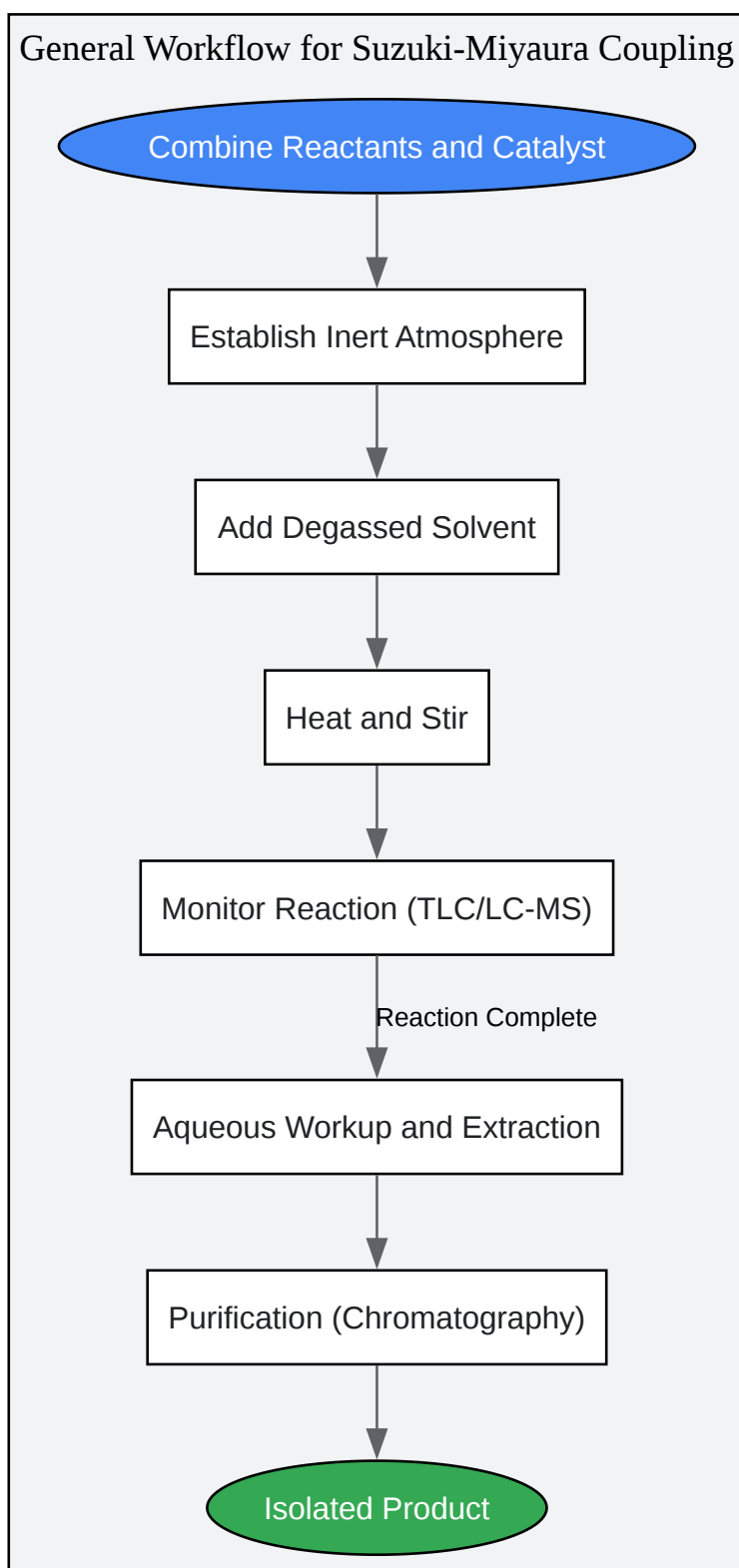
- Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
- Upon completion, cool the mixture to room temperature.
- Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-chloropyrido[2,3-d]pyrimidine.

Visualization of Synthetic Pathways and Biological Context



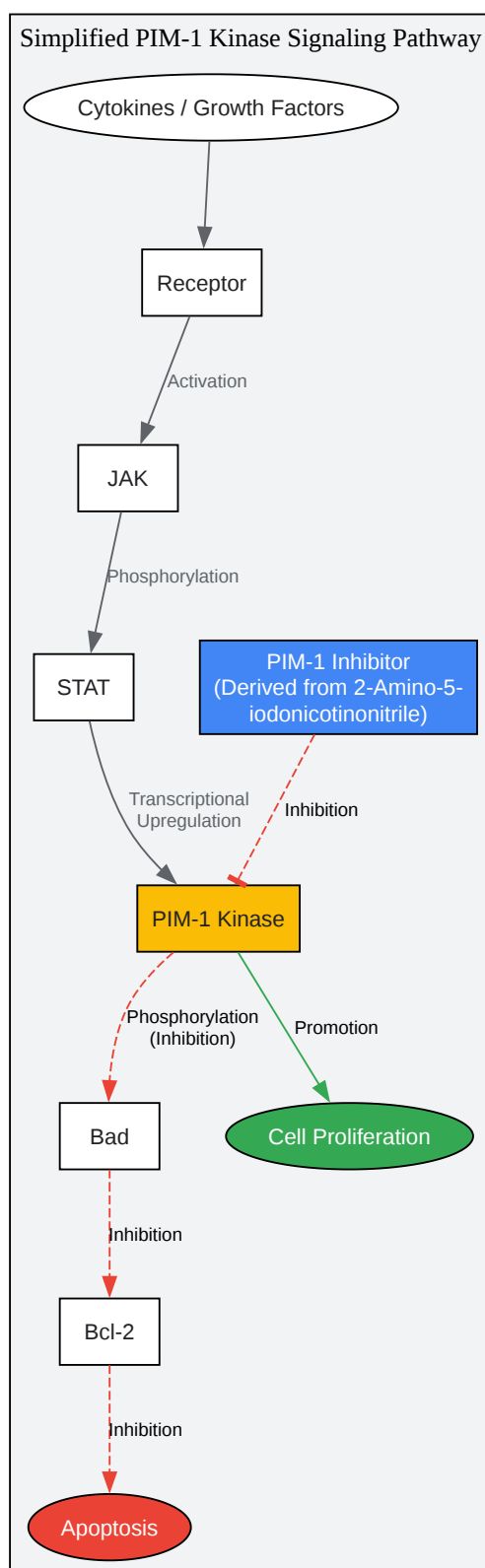
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Caption: Synthetic pathway from 2-aminonicotinonitrile to a key intermediate for PIM-1 kinase inhibitors.



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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: The role of PIM-1 kinase in cell survival and proliferation, and the point of intervention for inhibitors.

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